molecular formula C19H23N3O2 B2567984 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one CAS No. 2034444-62-5

1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one

Cat. No.: B2567984
CAS No.: 2034444-62-5
M. Wt: 325.412
InChI Key: WYVMRQBWLCKMBE-UHFFFAOYSA-N
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Description

1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one is a complex organic compound that features a pyridazine ring, a pyrrolidine ring, and a tolyl group

Scientific Research Applications

1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, where a pyrrolidine derivative reacts with an appropriate leaving group on the pyridazine ring.

    Introduction of the Tolyl Group: The tolyl group is often introduced through Friedel-Crafts alkylation, where a toluene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The pyridazine ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Pyridin-3-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one: Similar structure but with a pyridine ring instead of a pyridazine ring.

    1-(3-((6-Chloropyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one: Contains a chlorine substituent on the pyridazine ring.

Uniqueness

1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one is unique due to the presence of the methyl group on the pyridazine ring, which can influence its electronic properties and reactivity. This methyl group can also affect the compound’s pharmacokinetic and pharmacodynamic profiles, making it distinct from its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-(3-methylphenyl)-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-14-4-3-5-16(12-14)7-9-19(23)22-11-10-17(13-22)24-18-8-6-15(2)20-21-18/h3-6,8,12,17H,7,9-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVMRQBWLCKMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)N2CCC(C2)OC3=NN=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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